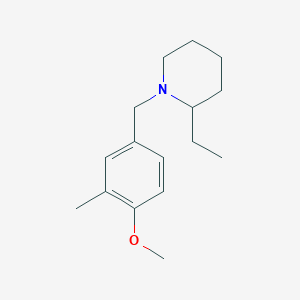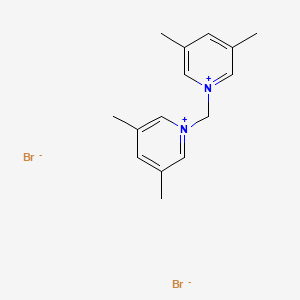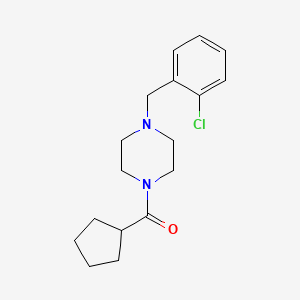
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine, also known as MP-809, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's mechanism of action involves its binding to the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. This includes the inhibition of voltage-gated calcium channels, activation of NMDA receptors, and regulation of intracellular calcium levels. This compound's modulation of these pathways has been shown to result in the enhancement of neuroplasticity, reduction of oxidative stress, and improvement in cognitive function.
Biochemical and Physiological Effects:
This compound's activation of sigma-1 receptors has been linked to various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound's neuroprotective effects have also been attributed to its ability to reduce oxidative stress and prevent neuronal cell death. Additionally, this compound has been shown to improve cognitive function, including memory, learning, and attention.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's selective and potent sigma-1 receptor agonist activity makes it a valuable tool for studying the role of sigma-1 receptors in various cellular processes. Its neuroprotective and anti-inflammatory effects also make it a potential therapeutic agent for various neurological and psychiatric disorders. However, the limitations of this compound include its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
For 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine research include the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and stability. The development of novel derivatives of this compound with improved pharmacokinetic properties and selectivity for sigma-1 receptors is also an area of future research.
Synthesemethoden
The synthesis of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine involves the reaction between 4-methoxy-3-methylbenzaldehyde and ethyl piperidine-1-carboxylate in the presence of a catalyst. The resulting product is then purified through column chromatography. The purity and yield of this compound can be optimized through various modifications in the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies as a selective and potent sigma-1 receptor agonist. Sigma-1 receptors are known to be involved in the regulation of various cellular processes, including calcium signaling, oxidative stress, and neuroplasticity. This compound's activation of sigma-1 receptors has been linked to its neuroprotective, anti-inflammatory, and antidepressant effects.
Eigenschaften
IUPAC Name |
2-ethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-15-7-5-6-10-17(15)12-14-8-9-16(18-3)13(2)11-14/h8-9,11,15H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOMFGRPVAPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)


![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)

![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4968068.png)